![molecular formula C14H24N2O2 B2363798 (E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411329-19-4](/img/structure/B2363798.png)
(E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The alkene group could participate in addition reactions, such as hydrogenation or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[(2-cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)9-3-5-13(17)15-11-14(12-6-7-12)8-4-10-18-14/h3,5,12H,4,6-11H2,1-2H3,(H,15,17)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXANTARMSRKBF-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CCCO1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CCCO1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide |
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